molecular formula C10H22N2 B1453625 Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine CAS No. 1304279-24-0

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine

Cat. No.: B1453625
CAS No.: 1304279-24-0
M. Wt: 170.3 g/mol
InChI Key: USSGTTVSNUDRRN-UHFFFAOYSA-N
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Description

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine is a chemical compound with a complex structure that includes an isopropyl group, a piperidine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine typically involves the reaction of isopropylamine with a piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Isopropylamine and a piperidine derivative.

    Reaction Conditions: Solvent (e.g., ethanol), heating (e.g., reflux conditions).

    Procedure: The isopropylamine is added to the piperidine derivative in the presence of the solvent, and the mixture is heated to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Research into potential therapeutic applications, such as its use in drug development for neurological disorders.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include neurotransmitter signaling pathways, where the compound mimics or modulates the action of natural neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-N-((1-methylpiperidin-3-yl)methyl)glycine
  • 2-[Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol

Uniqueness

Isopropyl-(1-methyl-piperidin-3-ylmethyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isopropyl group, piperidine ring, and amine group makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)11-7-10-5-4-6-12(3)8-10/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSGTTVSNUDRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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